

Dydrogesterone vs. Medroxyprogesterone Acetate in PPOS Protocols: A Comparative Guide

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The Progestin-Primed Ovarian Stimulation (PPOS) protocol has emerged as a valuable strategy in assisted reproductive technology (ART), offering an effective alternative to traditional GnRH agonist and antagonist protocols for preventing premature luteinizing hormone (LH) surges during controlled ovarian stimulation. Within the PPOS framework, the choice of progestin is a critical determinant of clinical outcomes. This guide provides a detailed comparison of two commonly used progestins: dydrogesterone (DYG) and medroxyprogesterone acetate (MPA), supported by experimental data and detailed methodologies.

Performance Comparison: Dydrogesterone vs. Medroxyprogesterone Acetate

Clinical studies have demonstrated that both dydrogesterone and medroxyprogesterone acetate are effective in preventing premature LH surges in PPOS protocols.^{[1][2][3][4]} A systematic review of studies published between 2018 and 2024, involving 1,172 patients, found no significant differences in the incidence of premature LH surges between the two progestins.^[1] While both agents are considered safe and effective, some studies suggest that dydrogesterone may offer a more physiologic hormonal profile and potentially reduce the required gonadotropin dosage.^{[1][2][3][4][5]}

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from comparative studies of dydrogesterone and medroxyprogesterone acetate in PPOS protocols.

Table 1: Ovarian Stimulation and Laboratory Outcomes

Outcome Measure	Dydrogesterone (DYG)	Medroxyprogesterone Acetate (MPA)	P-value	Citation
Number of Oocytes Retrieved				
Normal Ovarian Reserve	10.8 ± 6.3	11.1 ± 5.8	P = 0.33	[6]
Polycystic Ovarian Syndrome (PCOS)	16.1 ± 6.5	15.1 ± 10.0	P = 0.342	
Poor Ovarian Response (POR)	Comparable to MPA	Comparable to DYG	-	[6]
Fertilization Rate (%)	56.9%	55.5%	P = 0.26	[5]
Viable Embryo Rate per Oocyte Retrieved (%)	37.4%	35.6%	P = 0.16	[6]
Total Gonadotropin (hMG) Dose (IU)				
Normal Ovarian Reserve	Slightly lower than MPA (not significant)	Slightly higher than DYG (not significant)	-	
Polycystic Ovarian Syndrome (PCOS)	1710.7 ± 431.6	1891.3 ± 402.2	P < 0.001	
Poor Ovarian Response (POR)	2728.6 ± 873.9	2715.7 ± 926.3	P = 0.91	[6]

Duration of Stimulation (days)	10.0 ± 2.7	9.8 ± 2.7	P = 0.60	[6]
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Table 2: Clinical Pregnancy Outcomes (First Embryo Transfer Cycle)

Outcome Measure	Dydrogesterone (DYG) Group	Medroxyprogesterone Acetate (MPA) Group	P-value	Citation
Biochemical Pregnancy Rate (%)	42.4%	34.5%	P = 0.32	[6]
Clinical Pregnancy Rate (%)	36.4%	31.0%	P = 0.49	[6]
Miscarriage Rate (%)	12.5%	29.6%	P = 0.14	[6]
Live Birth Rate per FET cycle (%)	43.5%	47.7%	P = 0.383	

Experimental Protocols

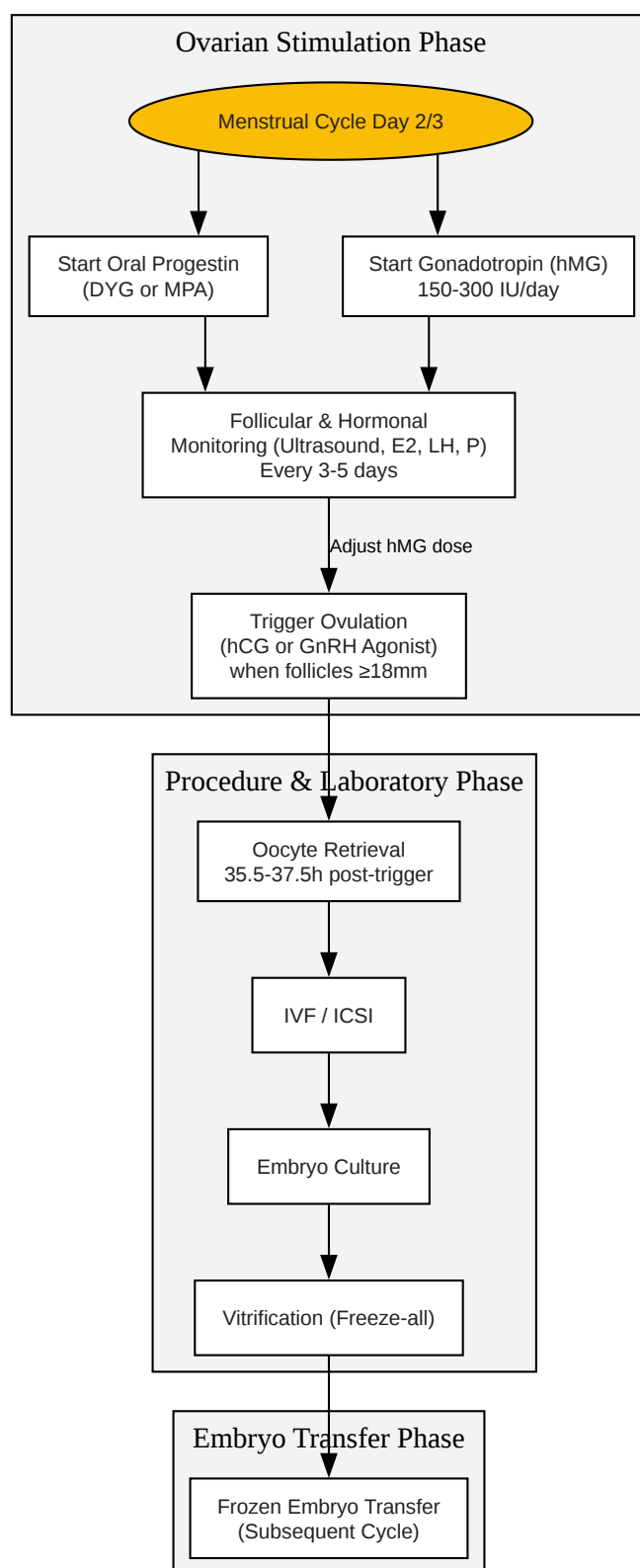
The following section details the typical methodologies employed in clinical studies comparing dydrogesterone and medroxyprogesterone acetate in PPOS protocols.

Patient Population

Studies have included women with normal ovarian reserve, polycystic ovarian syndrome (PCOS), and poor ovarian response (POR).[6] Inclusion criteria typically involve age limits (e.g., ≤ 45 years) and specific diagnostic criteria for the respective patient populations.

Ovarian Stimulation Protocol

- Initiation: Controlled ovarian hyperstimulation (COH) is initiated on the second or third day of the menstrual cycle.[6]
- Progestin Administration:
 - Dydrogesterone (DYG) Group: Oral dydrogesterone is administered daily, with dosages typically ranging from 20 mg to 40 mg.[6][7]
 - Medroxyprogesterone Acetate (MPA) Group: Oral medroxyprogesterone acetate is administered daily, with dosages typically ranging from 6 mg to 10 mg.[6]
- Gonadotropin Administration: Human menopausal gonadotropin (hMG) is administered concurrently with the progestin at a starting dose of 150 to 300 IU/day, depending on the patient's age, BMI, anti-Müllerian hormone (AMH) levels, and antral follicle count (AFC).[6] The dose is adjusted based on follicular development.
- Monitoring: Follicular growth is monitored via vaginal ultrasound and serum hormone analysis (LH, E2, P) every 3-5 days.[6]
- Triggering of Ovulation: When at least three dominant follicles reach a diameter of 18-20 mm, a bolus of hCG or a GnRH agonist is administered to trigger final oocyte maturation.
- Oocyte Retrieval: Oocytes are retrieved via transvaginal ultrasound-guided aspiration 35.5-37.5 hours after the trigger.
- Embryo Culture and Transfer: Retrieved oocytes are fertilized (IVF or ICSI), and the resulting embryos are cultured. Due to the effects of progestins on the endometrium, a "freeze-all" strategy is typically employed, with embryos being cryopreserved for transfer in a subsequent cycle.



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Figure 1: Generalized experimental workflow for PPOS protocols.

Signaling Pathways

Both dydrogesterone and medroxyprogesterone acetate exert their primary effect by suppressing the hypothalamic-pituitary-gonadal (HPG) axis, thereby preventing the premature surge of LH that can lead to premature ovulation. This is achieved through their action on progesterone receptors in the hypothalamus.

Progestins inhibit the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[8][9] This, in turn, reduces the secretion of gonadotropins, namely LH and Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland. While both DYG and MPA effectively suppress the LH surge, some evidence suggests that dydrogesterone has a weaker pituitary suppression effect compared to medroxyprogesterone acetate.[1][2][3] This may account for the observation of lower gonadotropin requirements in some studies with dydrogesterone.[1][2][4][5]

Dydrogesterone is a selective progestin, meaning it binds with high affinity to progesterone receptors while having minimal affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.[10] Medroxyprogesterone acetate, while primarily a progestin, may exhibit some off-target effects.

Figure 2: Signaling pathway of progestins in suppressing the LH surge.

Conclusion

Both dydrogesterone and medroxyprogesterone acetate are effective and safe options for preventing premature LH surges in PPOS protocols.[1][3][4] The choice between the two may depend on specific patient characteristics and clinical considerations. Dydrogesterone appears to offer a comparable, and in some patient populations like PCOS, a potentially more efficient ovarian stimulation profile with a lower required dose of gonadotropins. [cite:] However, clinical outcomes such as live birth rates are largely similar between the two progestins. Further large-scale randomized controlled trials are warranted to definitively establish the superiority of one agent over the other in various patient populations.

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